molecular formula C21H16O2 B12821174 Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- CAS No. 86594-63-0

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)-

Cat. No.: B12821174
CAS No.: 86594-63-0
M. Wt: 300.3 g/mol
InChI Key: FCKDZCPFYXNFLB-RXVVDRJESA-N
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Description

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. It is often studied in the context of environmental pollutants and their impact on human health due to its presence in tobacco smoke and other combustion products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- typically involves multiple steps, starting from benzo(a)pyrene. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthesis generally follows the same steps as the laboratory preparation, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is extensively used in scientific research due to its biological activity and relevance to environmental health. Some key applications include:

Mechanism of Action

The compound exerts its effects primarily through its interaction with DNA. It forms adducts with DNA, leading to mutations and potentially carcinogenic outcomes. The molecular targets include guanine bases in DNA, and the pathways involved often include cytochrome P450 enzymes that activate the compound to its reactive forms .

Comparison with Similar Compounds

Similar Compounds

  • Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
  • Benzo(a)pyrene-7,8-dione
  • Benzo(a)pyrene-4,5-dihydrodiol

Uniqueness

Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is unique due to its specific stereochemistry and methylation, which influence its reactivity and biological interactions. Compared to other similar compounds, it has distinct pathways of activation and different biological effects .

Properties

CAS No.

86594-63-0

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(7S,8S)-7-methyl-8H-benzo[a]pyrene-7,8-diol

InChI

InChI=1S/C21H16O2/c1-21(23)17-11-14-6-5-12-3-2-4-13-7-8-16(20(14)19(12)13)15(17)9-10-18(21)22/h2-11,18,22-23H,1H3/t18-,21-/m0/s1

InChI Key

FCKDZCPFYXNFLB-RXVVDRJESA-N

Isomeric SMILES

C[C@]1([C@H](C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O

Canonical SMILES

CC1(C(C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O

Origin of Product

United States

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